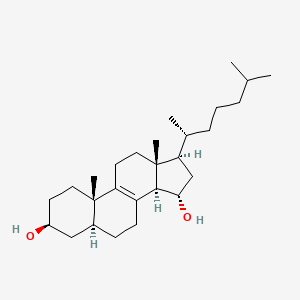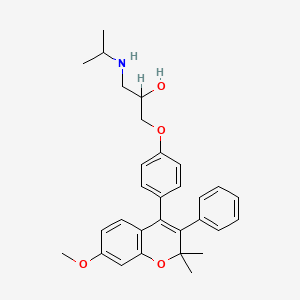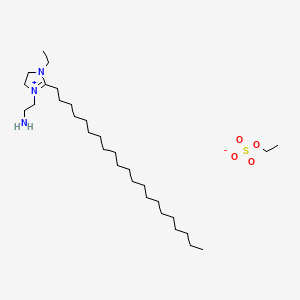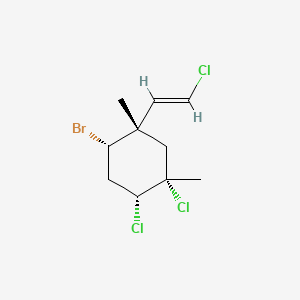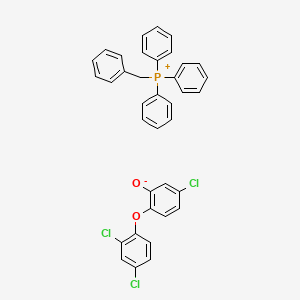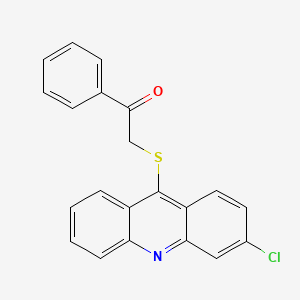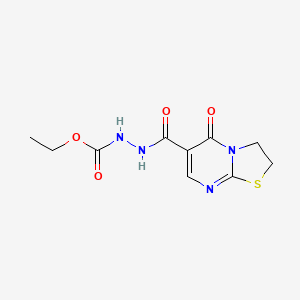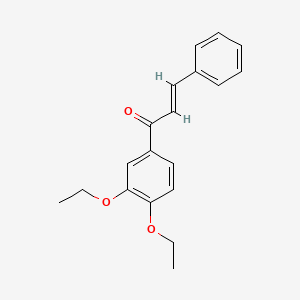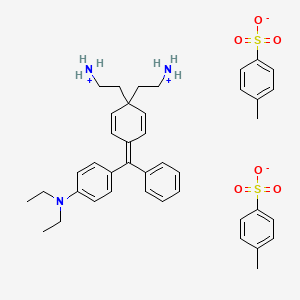
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid is a complex organic compound with the molecular formula C20H37NO4S . This compound is known for its unique structural features, which include a benzenesulfonic acid moiety and a 2-aminoethanol group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid typically involves the reaction of 4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid with 2-aminoethanol . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.
Análisis De Reacciones Químicas
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The amino group in 2-aminoethanol can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Aplicaciones Científicas De Investigación
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The sulfonic acid group can participate in ionic interactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid include:
4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid: Lacks the aminoethanol group, resulting in different chemical properties and applications.
2-Aminoethanol;4-(2,4,4-trimethyl-1-(2-methylpropyl)pentyl)benzenesulfonic acid: Similar structure but with variations in the alkyl chain, leading to different reactivity and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
72391-21-0 |
|---|---|
Fórmula molecular |
C20H37NO4S |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
2-aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C2H7NO/c1-13(2)11-17(14(3)12-18(4,5)6)15-7-9-16(10-8-15)22(19,20)21;3-1-2-4/h7-10,13-14,17H,11-12H2,1-6H3,(H,19,20,21);4H,1-3H2 |
Clave InChI |
DNUWDQIYXSQCBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=CC=C(C=C1)S(=O)(=O)O)C(C)CC(C)(C)C.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


